molecular formula C10H9ClO4 B15322771 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B15322771
M. Wt: 228.63 g/mol
InChI Key: AZMRYWCXGNVWOJ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-hydroxyphenyl)-2-oxopropanoic acid
  • 3-(5-Chloro-2-methoxyphenyl)-2-oxobutanoic acid

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and chloro substitution make it particularly interesting for various synthetic and research applications .

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9ClO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

AZMRYWCXGNVWOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(=O)C(=O)O

Origin of Product

United States

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